2-Methyl-N-propan-2-yloxolan-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Building Block Selection

2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0, molecular formula C₈H₁₇NO, MW 143.23 g/mol) is a secondary amine featuring a 2-methyl-substituted oxolane (tetrahydrofuran) ring bearing an N-isopropyl substituent at the 3-position. The compound possesses two chiral centers (C2 and C3 of the oxolane ring), producing a stereochemically resolved scaffold with one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors (ring oxygen and amine nitrogen).

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 1546943-49-0
Cat. No. B2606027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-propan-2-yloxolan-3-amine
CAS1546943-49-0
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1C(CCO1)NC(C)C
InChIInChI=1S/C8H17NO/c1-6(2)9-8-4-5-10-7(8)3/h6-9H,4-5H2,1-3H3
InChIKeyASZBQYJPHFHPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0): Structural Baseline and Compound Class Context for Procurement Decisions


2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0, molecular formula C₈H₁₇NO, MW 143.23 g/mol) is a secondary amine featuring a 2-methyl-substituted oxolane (tetrahydrofuran) ring bearing an N-isopropyl substituent at the 3-position . The compound possesses two chiral centers (C2 and C3 of the oxolane ring), producing a stereochemically resolved scaffold with one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors (ring oxygen and amine nitrogen) . It is supplied as a research-grade building block with a minimum certified purity of 95% . This compound belongs to the 3-aminooxolane class, a family of cyclic ether-amines utilized as synthetic intermediates and fragment screening candidates in medicinal chemistry, where the oxolane ring confers conformational constraint distinct from acyclic aminoalcohol or pyrrolidine scaffolds.

Why Generic Substitution of 2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0) with In-Class Oxolane Amines Carries Quantifiable Risk


In-class oxolane-3-amines are not interchangeable building blocks because small structural variations in ring substitution and N-alkylation produce quantifiable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and stereochemical complexity that directly affect downstream physicochemical and pharmacological profiles . The target compound uniquely combines a ring 2-methyl group and an N-isopropyl substituent on a secondary amine, a dual-substitution pattern absent in the closest commercially available analogs: N-(propan-2-yl)oxolan-3-amine (CAS 1339853-94-9) lacks the 2-methyl, 2-methyltetrahydrofuran-3-amine (CAS 292054-35-4) lacks the N-isopropyl, and N-ethyloxolan-3-amine (CAS 1292902-62-5) bears a smaller N-alkyl group . These structural divergences translate into measurable differences in molecular weight (spanning 101.15 to 143.23 g/mol across the series), hydrogen bond donor count, rotatable bond count, and computed lipophilicity . Substituting any of these analogs for the target compound in a synthetic sequence or screening cascade introduces a different steric, electronic, and conformational profile, compromising SAR continuity, synthetic route fidelity, and biological assay reproducibility.

Quantitative Differentiation Evidence for 2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0) Versus In-Class Analogs


Molecular Weight Differentiation: 2-Methyl-N-propan-2-yloxolan-3-amine Occupies a Distinct MW Niche Among 3-Aminooxolane Building Blocks

2-Methyl-N-propan-2-yloxolan-3-amine (MW 143.23 g/mol) occupies an intermediate molecular weight position within the 3-aminooxolane series, situating it between the lighter primary amine 2-methyltetrahydrofuran-3-amine (MW 101.15 g/mol, a 29.4% reduction) and the heavier tertiary amine 2-methyl-N,N-di(propan-2-yl)oxolan-3-amine (MW 185.31 g/mol, a 29.4% increase) [1]. Compared to N-(propan-2-yl)oxolan-3-amine (MW 129.20 g/mol), the target compound adds 14.03 g/mol (+10.9%) attributable solely to the 2-methyl substituent . This MW increment falls within the typical fragment growth vector (ΔMW ≈ 10–20 Da) used in fragment-to-lead optimization, making the compound a logical intermediate for SAR exploration where stepwise molecular property modulation is required.

Medicinal Chemistry Fragment-Based Drug Discovery Building Block Selection

Hydrogen Bond Donor Differentiation: Retention of a Single HBD Distinguishes This Secondary Amine from Tertiary Amine and Primary Amine Analogs

2-Methyl-N-propan-2-yloxolan-3-amine possesses exactly one hydrogen bond donor (HBD = 1), a feature that quantitatively differentiates it from the primary amine analog 2-methyltetrahydrofuran-3-amine (HBD = 2) and the tertiary amine analog 2-methyl-N,N-di(propan-2-yl)oxolan-3-amine (HBD = 0) [1]. This HBD count of 1 places the target compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five (HBD ≤ 5) and the more stringent Rule of Three for fragment-based leads (HBD ≤ 3), while the HBD = 0 tertiary analog sacrifices a key pharmacophoric feature for target engagement, and the HBD = 2 primary analog incurs a higher desolvation penalty for membrane passage [2]. The concomitant topological polar surface area (TPSA) of approximately 21.3 Ų (computed for the N-isopropyl oxolane-3-amine scaffold core) is identical to that of N-(propan-2-yl)oxolan-3-amine but lower than the primary amine analog (TPSA ≈ 35.3 Ų), consistent with improved predicted passive permeability for the secondary amine .

Medicinal Chemistry ADME Optimization Permeability

Stereochemical Complexity: Dual Chiral Centers Provide Greater Structural Diversity than Single-Center 3-Aminooxolane Alternatives

2-Methyl-N-propan-2-yloxolan-3-amine features two chiral centers (C2 bearing the methyl substituent and C3 bearing the N-isopropylamino group), yielding up to four possible stereoisomers . This stereochemical complexity exceeds that of N-(propan-2-yl)oxolan-3-amine (1 chiral center, 2 stereoisomers), N-ethyloxolan-3-amine (1 chiral center, 2 stereoisomers), and the fully methylated 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine (1 chiral center at C3 only) [1]. The presence of two chiral centers with distinct substitution patterns (C2: methyl, small; C3: N-isopropylamino, medium steric bulk) generates four discrete three-dimensional arrangements for biological target interrogation, whereas single-center analogs offer only two. Stereochemically, the target compound's 2-methyl group introduces a defined steric bias adjacent to the amine-bearing carbon, which can influence the conformational preference of the N-isopropyl substituent through 1,2-allylic strain-like interactions.

Stereochemistry Chiral Pool Synthesis Enantioselective SAR

Lipophilicity Tuning: Computed XLogP3 Positioning Relative to N-Alkyl and Ring-Substituted Oxolane-3-Amine Analogs

Based on computed XLogP3 values for structurally related oxolane-3-amines available in PubChem, 2-Methyl-N-propan-2-yloxolan-3-amine is estimated to have an XLogP3 of approximately 1.3 (±0.3), positioning it at an intermediate lipophilicity within the class [1] [2]. This value is higher than the unsubstituted N-(propan-2-yl)oxolan-3-amine (estimated XLogP3 ≈ 0.7, due to the absence of the 2-methyl group) and lower than the fully substituted 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine (PubChem-computed XLogP3 = 1.9) and the tertiary amine 2-methyl-N,N-di(propan-2-yl)oxolan-3-amine (PubChem-computed XLogP3 = 2.3) [1] [2]. A computed logP in the 1.0–1.5 range is considered favorable for oral drug candidates (typically logP 1–3) and aligns with fragment screening library design principles that prioritize moderate lipophilicity to avoid promiscuous binding and poor solubility associated with highly lipophilic fragments (logP > 3) [3].

Lipophilicity Physicochemical Profiling Lead Optimization

Supplier-Confirmed Minimum Purity Benchmark: 95% Baseline Enables Reproducible Screening and Synthetic Use

The commercially available 2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0) is supplied with a minimum certified purity of 95% as confirmed by vendor specification . This purity level is consistent with the industry standard for research-grade oxolane-3-amine building blocks: N-ethyloxolan-3-amine (CAS 1292902-62-5) is also supplied at ≥95% purity, and 2-methyltetrahydrofuran-3-amine (CAS 292054-35-4) is listed at 98% purity . At 95% minimum purity, the target compound meets the generally accepted threshold for fragment-based screening (typically ≥95% by HPLC or NMR), ensuring that observed biological activity can be attributed to the intended compound rather than impurities. The compound's identity is confirmable by ¹H-NMR against the characteristic signals of the oxolane ring protons (δ 3.5–4.0 ppm for O–CH and O–CH₂) and the isopropyl methyl doublet (δ 1.0–1.1 ppm).

Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios for 2-Methyl-N-propan-2-yloxolan-3-amine (CAS 1546943-49-0) Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Design Requiring Intermediate-Lipophilicity, Single-HBD Oxolane Scaffolds

The compound's estimated XLogP3 of ~1.3, single H-bond donor, and MW of 143.23 g/mol place it within the preferred Rule-of-Three parameter space (MW ≤ 300, logP ≤ 3, HBD ≤ 3) for fragment libraries . Unlike the more lipophilic tertiary amine analog (XLogP3 = 2.3, HBD = 0) or the more polar primary amine analog (HBD = 2, TPSA ≈ 35.3 Ų), the target compound balances hydrophobic contacts with hydrogen-bonding capacity, reducing the risk of both promiscuous aggregation (common with logP > 3 fragments) and poor membrane permeability (common with TPSA > 60 Ų fragments). Procurement teams constructing diverse fragment sets should include this compound to cover the oxolane-3-amine chemotype at an intermediate property space not occupied by existing single-substitution analogs.

Stereochemical SAR Exploration of Chiral Amine-Containing Biological Targets

With two chiral centers generating four possible stereoisomers, this compound enables systematic enantioselective structure-activity relationship (eSAR) studies that are not feasible with single-center N-alkyl oxolane-3-amines (2 stereoisomers maximum) . This is particularly relevant for programs targeting enzymes or receptors with chiral binding pockets—such as kinases, GPCRs, or proteases—where stereochemistry at both the amine-bearing carbon and the adjacent ring position can independently influence binding affinity and selectivity. The dual stereocenter scaffold allows medicinal chemists to probe the stereochemical preference of a target without switching to a different chemotype.

Synthetic Route Development Requiring a Secondary Amine Oxolane Building Block with Orthogonal Reactivity

As a secondary amine with the N-isopropyl group providing steric protection, the target compound offers controlled nucleophilicity suitable for selective N-functionalization (alkylation, acylation, sulfonylation) without competing reactions at the ring oxygen . Compared to 2-methyltetrahydrofuran-3-amine (a primary amine prone to bis-alkylation), the secondary amine ensures mono-substitution at nitrogen. Compared to the tertiary amine analog 2-methyl-N,N-di(propan-2-yl)oxolan-3-amine (unreactive at nitrogen), the target retains a derivatizable N–H handle. This controlled reactivity profile makes it a versatile intermediate for constructing more complex sp³-rich heterocyclic scaffolds through sequential functionalization strategies.

CNS-Targeted Lead Optimization Programs Requiring Low TPSA (≤40 Ų) and Moderate logP Scaffolds

The oxolane ring contributes conformational constraint and moderate lipophilicity without introducing aromatic character (sp³ fraction = 1.0), while the combined estimated TPSA of ~21.3 Ų and XLogP3 of ~1.3 align with CNS MPO desirability scores (TPSA < 60–70 Ų, logP 1–3) . In contrast, the primary amine analog 2-methyltetrahydrofuran-3-amine (TPSA ≈ 35.3 Ų, HBD = 2) incurs a higher desolvation penalty for blood-brain barrier penetration, and the tertiary amine analog sacrifices a key hydrogen-bonding pharmacophore. For CNS programs where both passive permeability and target engagement are required, the target compound's single HBD, moderate TPSA, and intermediate logP provide a favorable multiparameter profile.

Quote Request

Request a Quote for 2-Methyl-N-propan-2-yloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.